molecular formula C13H15ClO2 B3309796 Methyl 1-(3-chlorophenyl)cyclopentane-1-carboxylate CAS No. 943119-02-6

Methyl 1-(3-chlorophenyl)cyclopentane-1-carboxylate

Cat. No.: B3309796
CAS No.: 943119-02-6
M. Wt: 238.71 g/mol
InChI Key: MASLPJGFMQESGY-UHFFFAOYSA-N
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Description

Methyl 1-(3-chlorophenyl)cyclopentane-1-carboxylate (CAS: 943119-02-6, MFCD27578566) is a cyclopentane-based ester featuring a 3-chlorophenyl substituent. Its molecular formula is C₁₃H₁₅ClO₂, with a molecular weight of 238.71 g/mol. This compound is structurally characterized by a cyclopentane ring fused to a methyl ester group and a meta-chlorinated aromatic ring, which confers unique electronic and steric properties. It is primarily utilized in organic synthesis and pharmaceutical intermediate preparation, as evidenced by its inclusion in combinatorial chemistry libraries .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-(3-chlorophenyl)cyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO2/c1-16-12(15)13(7-2-3-8-13)10-5-4-6-11(14)9-10/h4-6,9H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASLPJGFMQESGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCC1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-chlorophenyl)cyclopentane-1-carboxylate typically involves the esterification of 1-(3-chlorophenyl)cyclopentanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-chlorophenyl)cyclopentane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Industrial Production

In industrial settings, continuous flow reactors are employed to scale up production. These reactors provide enhanced control over reaction conditions (temperature, pressure), leading to higher yields and purities. Advanced purification techniques such as distillation and crystallization are also utilized to ensure the quality of the final product.

Chemistry

Methyl 1-(3-chlorophenyl)cyclopentane-1-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it valuable for developing new compounds with specific properties.

Biology

The compound has been investigated for its interactions with biological targets, particularly enzymes and receptors. The presence of the chlorophenyl group may enhance binding affinity, potentially modulating biological activity. Studies have shown that it can influence pathways related to inflammation and pain management, indicating its potential therapeutic properties .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its versatility allows it to be incorporated into various chemical processes that require specific molecular characteristics.

A study evaluated the anti-inflammatory effects of this compound in vitro. The compound demonstrated significant inhibition of pro-inflammatory cytokines in human cell lines, suggesting its potential use in treating inflammatory diseases .

Synthesis of Derivatives

Research focused on synthesizing derivatives of this compound revealed that modifications at the chlorophenyl position could enhance biological activity. Various derivatives were tested for their cytotoxic effects on cancer cell lines, showing promising results against colon carcinoma cells .

Data Table: Summary of Applications and Findings

Application AreaDescriptionKey Findings
ChemistryIntermediate for organic synthesisUsed to create complex molecules
BiologyInteraction with enzymes/receptorsModulates inflammatory pathways
IndustryProduction of specialty chemicalsEnhances material properties
Case StudyAnti-inflammatory effectsSignificant cytokine inhibition
Case StudyDerivative synthesisEnhanced cytotoxicity against cancer

Mechanism of Action

The mechanism of action of Methyl 1-(3-chlorophenyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The 3-chlorophenyl group may enhance the compound’s binding affinity to certain targets, thereby modulating its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: Chlorophenyl Substitution Patterns

  • Methyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate (CAS: 914106-85-7): The para-chloro isomer shares the same molecular formula but differs in the chlorine substituent’s position. For example, the para-substituent may enhance symmetry, influencing crystallinity and melting points compared to the meta-isomer .
  • Methyl 1-(2-chlorophenyl)cyclopentane-1-carboxylate (CAS: 943118-88-5):
    • The ortho-chloro isomer introduces steric hindrance due to proximity between the chlorine atom and the ester group. This can reduce rotational freedom and impact solubility or reactivity in substitution reactions .

Ring Size Variants

  • The smaller ring size may also reduce conformational flexibility, affecting biological activity .
  • Methyl 1-(4-chlorophenyl)cyclopropanecarboxylate :
    • Cyclopropane’s extreme ring strain and unique bonding (banana bonds) make this compound more reactive, particularly in [2+1] cycloadditions. However, reduced stability under acidic or thermal conditions limits its utility compared to cyclopentane analogs .

Halogen and Functional Group Modifications

  • The sulfonyl group introduces strong electron-withdrawing effects, increasing acidity (pKa ~1-2) and water solubility compared to the chloro analog .
  • 1-(3-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate (CAS Index Name): The trifluoroethylphosphonate group replaces the ester, introducing phosphorus-based functionality.

Ester Group Variations

  • Ethyl 1-(3-chlorophenyl)cyclopentane-1-carboxylate: Substituting methyl with ethyl increases lipophilicity (higher logP), as evidenced by octanol/water partition coefficient trends in related compounds (e.g., logP = 3.2 for methyl vs. 3.8 for ethyl analogs). This affects membrane permeability and metabolic stability .

Biological Activity

Methyl 1-(3-chlorophenyl)cyclopentane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H15ClO2 and a molecular weight of 238.71 g/mol. Its structure features a cyclopentane ring with a chlorophenyl substituent and a carboxylate ester functional group, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC13H15ClO2
Molecular Weight238.71 g/mol
Functional GroupsEster, Chlorophenyl

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which may interact with various enzymes or receptors. The presence of the 3-chlorophenyl group is believed to enhance the compound's binding affinity to certain targets, thereby modulating its biological effects.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly as an intermediate in drug development. Similar compounds have shown anti-inflammatory and analgesic properties, suggesting that this compound may possess similar pharmacological effects .

Anti-inflammatory and Analgesic Effects

Studies have highlighted the potential of this compound in exhibiting anti-inflammatory effects. It is hypothesized that the chlorophenyl group contributes to its interaction with inflammatory pathways, potentially leading to reduced inflammation in various models.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Study on Inhibition of Mycobacterium tuberculosis : A related compound demonstrated inhibition of ATP synthase in Mycobacterium tuberculosis, indicating that structurally similar compounds could exhibit antibacterial properties .
  • Synthesis and Biological Evaluation : Research has shown that derivatives of cyclopentane compounds can act as effective inhibitors against various targets, suggesting that this compound might also possess similar inhibitory capabilities .

Summary of Biological Activities

Activity TypeEvidence/Study Reference
Anti-inflammatoryPotential based on structural analogs
AntibacterialRelated compounds inhibit M. tuberculosis
AnalgesicSimilar compounds exhibit analgesic properties

Q & A

Q. How to reconcile conflicting bioactivity results across studies?

  • Methodological Answer : Variability may stem from assay conditions (e.g., cell line selection) or compound stereochemistry. Chiral HPLC (e.g., CHIRALPAK® columns) ensures enantiopurity. Meta-analyses using standardized protocols (e.g., NIH Assay Guidance) harmonize data interpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-(3-chlorophenyl)cyclopentane-1-carboxylate
Reactant of Route 2
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Methyl 1-(3-chlorophenyl)cyclopentane-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.